Methyl (pyridin-4-ylmethyl)glycinate
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Overview
Description
Methyl (pyridin-4-ylmethyl)glycinate is an organic compound that features a pyridine ring substituted at the fourth position with a methyl group attached to a glycine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (pyridin-4-ylmethyl)glycinate typically involves the reaction of pyridine-4-carboxaldehyde with methyl glycinate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (pyridin-4-ylmethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid or pyridine-4-carboxaldehyde.
Reduction: Pyridin-4-ylmethylamine or pyridin-4-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Methyl (pyridin-4-ylmethyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of Methyl (pyridin-4-ylmethyl)glycinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the glycine ester moiety can form additional hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a glycine ester.
Pyridin-4-ylmethylamine: Contains an amine group instead of a glycine ester.
Pyridin-4-ylmethanol: Features a hydroxyl group instead of a glycine ester.
Uniqueness
Methyl (pyridin-4-ylmethyl)glycinate is unique due to the presence of both a pyridine ring and a glycine ester moiety
Biological Activity
Methyl (pyridin-4-ylmethyl)glycinate, also known as N-methyl-N-(pyridin-4-ylmethyl)glycine, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, presenting a comprehensive overview supported by diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H12N2O2 and features a pyridine ring substituted with a methyl group and a glycinate moiety. Its structure is essential for its interaction with biological targets.
The biological activity of this compound is attributed to its ability to modulate various receptor systems and enzymatic pathways. The compound acts as both an agonist and antagonist depending on the receptor involved, influencing several key biological processes:
- Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site, preventing substrate access. This mechanism is crucial in regulating metabolic pathways and signal transduction.
- Receptor Modulation : By interacting with specific receptors, it can alter gene expression and influence cellular signaling pathways, which may lead to therapeutic effects in various diseases.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound analogs. For instance, compounds derived from this structure have shown significant inhibition of cancer cell proliferation in vitro. A notable study demonstrated that certain derivatives exhibited IC50 values ranging from 1.7 to 29 µM against various cancer cell lines, indicating their effectiveness in targeting tumor growth mechanisms .
Neuroprotective Effects
The compound's interaction with glutamate receptors suggests potential neuroprotective effects. Research indicates that analogs may serve as negative allosteric modulators of mGluR5, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon Cancer) | 1.7 | Inhibition of MAPK pathway |
SW620 (Colorectal) | 29 | Modulation of gene expression |
These findings support the compound's role in inhibiting tumor proliferation and suggest further investigation into its therapeutic applications .
In Vivo Models
In vivo studies using animal models have further elucidated the biological activity of this compound. For example, a study involving MNU-induced colorectal cancer models demonstrated that treatment with the compound significantly reduced tumor formation and associated mortality rates. The treatment led to decreased expression of proliferation markers such as Ki67, indicating its potential as an effective therapeutic agent against colorectal cancer .
Safety and Toxicology
While exploring the biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in tested animal models .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(pyridin-4-ylmethylamino)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-11-6-8-2-4-10-5-3-8/h2-5,11H,6-7H2,1H3 |
InChI Key |
FFBBPNDKNQSDDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC=NC=C1 |
Origin of Product |
United States |
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